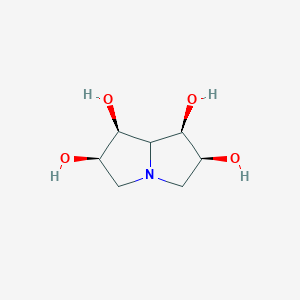
1,2,6,7-Tetrahydroxypyrrolizidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6,7-Tetrahydroxypyrrolizidine (THP) is a natural compound found in various plant species, including those of the Boraginaceae, Compositae, and Leguminosae families. THP is known for its unique chemical structure, which consists of a pyrrolizidine ring system with four hydroxyl groups attached to it. THP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and ecology.
作用机制
The mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have various biochemical and physiological effects. In animal studies, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to cause liver damage and can be toxic at high doses. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have mutagenic and carcinogenic properties in vitro. However, 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have anti-inflammatory and anti-cancer properties, as well as potential therapeutic applications for liver diseases.
实验室实验的优点和局限性
1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, including its availability from natural sources and its unique chemical structure. However, 1,2,6,7-Tetrahydroxypyrrolizidine can be difficult to synthesize and can be toxic at high doses, which can limit its use in certain experiments. 1,2,6,7-Tetrahydroxypyrrolizidine also has mutagenic and carcinogenic properties, which can pose a risk to researchers working with the compound.
未来方向
There are several future directions for research on 1,2,6,7-Tetrahydroxypyrrolizidine. One area of research is the development of new synthesis methods for 1,2,6,7-Tetrahydroxypyrrolizidine that are more efficient and less toxic. Another area of research is the identification of new applications for 1,2,6,7-Tetrahydroxypyrrolizidine, such as its use in the treatment of other diseases or as a natural pesticide. Additionally, further research is needed to fully understand the mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine and its potential risks and benefits for human health and the environment.
Conclusion
In conclusion, 1,2,6,7-Tetrahydroxypyrrolizidine is a natural compound with a unique chemical structure that has been the subject of extensive scientific research. 1,2,6,7-Tetrahydroxypyrrolizidine has potential applications in various fields, including medicine, agriculture, and ecology. While 1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, such as its availability from natural sources and its unique chemical structure, it can also be difficult to synthesize and can be toxic at high doses. Further research is needed to fully understand the potential risks and benefits of 1,2,6,7-Tetrahydroxypyrrolizidine for human health and the environment.
合成方法
1,2,6,7-Tetrahydroxypyrrolizidine can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 1,2,6,7-Tetrahydroxypyrrolizidine involves the reaction of pyrrolidine with formaldehyde and sodium hydroxide, followed by oxidation with potassium permanganate. The extraction of 1,2,6,7-Tetrahydroxypyrrolizidine from natural sources involves the isolation of the compound from plants that contain it, such as Crotalaria species.
科学研究应用
1,2,6,7-Tetrahydroxypyrrolizidine has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use as a therapeutic agent for liver diseases, such as hepatitis and cirrhosis. In agriculture, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have insecticidal properties and can be used as a natural pesticide. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use in ecological restoration, as it can be used to control invasive plant species.
属性
CAS 编号 |
129415-27-6 |
|---|---|
产品名称 |
1,2,6,7-Tetrahydroxypyrrolizidine |
分子式 |
C7H13NO4 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
(1R,2S,6R,7S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2/t3-,4+,5?,6-,7+ |
InChI 键 |
CXWWINPFWYPLRL-PNYSXETKSA-N |
手性 SMILES |
C1[C@H]([C@H](C2N1C[C@@H]([C@@H]2O)O)O)O |
SMILES |
C1C(C(C2N1CC(C2O)O)O)O |
规范 SMILES |
C1C(C(C2N1CC(C2O)O)O)O |
同义词 |
1,2,6,7-tetrahydroxypyrrolizidine 1,2,6,7-THPZ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



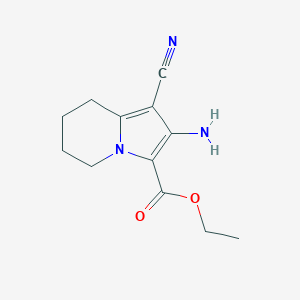

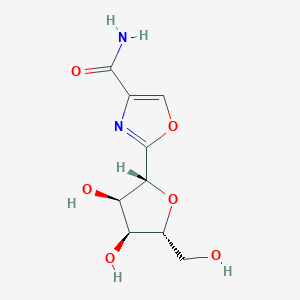

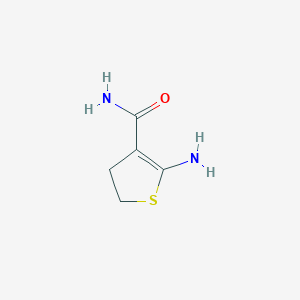
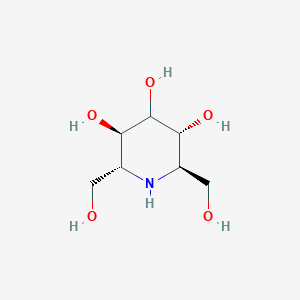
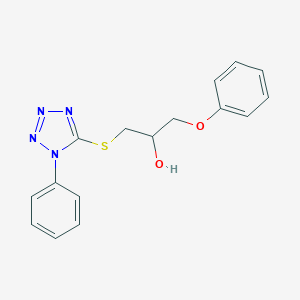


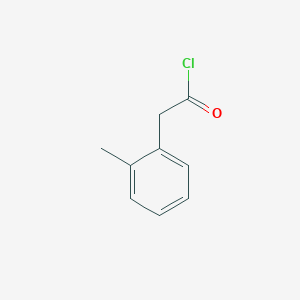
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
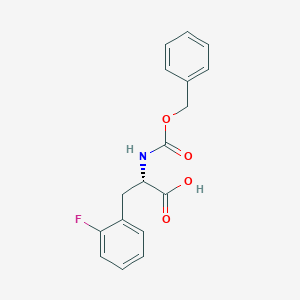
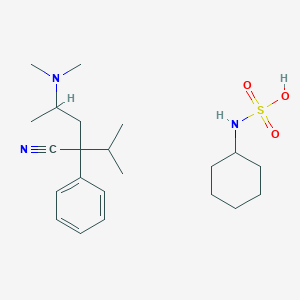
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)